Computed Lipophilicity (XLogP3-AA) Comparison Across 2-, 3-, 4-, and 5-Substituted Oxetane-Pyridinecarboxylic Acids
The 4-substituted isomer (CAS 1393330-52-3) exhibits a predicted XLogP3-AA value of 0.4, identical to the 3- and 5-substituted regioisomers (1402232-70-5 and 1393330-53-4, respectively) [1]. This lipophilicity is significantly lower than that of typical gem-dimethyl or carbonyl-containing analogs, a hallmark of oxetane incorporation [2]. However, the 4-position substitution may offer distinct metabolic stability advantages due to electronic shielding of the pyridine ring [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | 3-isomer: 0.4; 5-isomer: 0.4; typical gem-dimethyl analog: ~1.5-2.5 |
| Quantified Difference | No significant difference among regioisomers; >1 log unit lower than non-oxetane analogs |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
While regioisomers share identical predicted lipophilicity, the 4-position may confer superior metabolic stability due to electronic effects, a critical consideration for lead optimization.
- [1] PubChem Compound Summary for CID 66570792, 4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid; CID 86277205, 3-(Oxetan-3-yloxy)pyridine-2-carboxylic acid; CID 66570795, 5-(Oxetan-3-yloxy)pyridine-2-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed Apr 23, 2026). View Source
- [2] Gabko, P.; Kalník, M.; Bella, M. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J. Org. Chem. 2025, 21, 1324–1373. DOI: 10.3762/bjoc.21.101. View Source
- [3] Rojas, J. J.; Bull, J. A. Oxetanes in Drug Discovery Campaigns. J. Med. Chem. 2023, 66, 13622–13645. DOI: 10.1021/acs.jmedchem.3c01101. View Source
